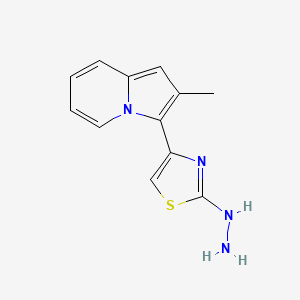

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole

Description

Properties

Molecular Formula |

C12H12N4S |

|---|---|

Molecular Weight |

244.32 g/mol |

IUPAC Name |

[4-(2-methylindolizin-3-yl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C12H12N4S/c1-8-6-9-4-2-3-5-16(9)11(8)10-7-17-12(14-10)15-13/h2-7H,13H2,1H3,(H,14,15) |

InChI Key |

ZDOHBJZLUCHKBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)NN |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Cyclization

The Hantzsch reaction remains a cornerstone for thiazole ring formation. In this method, α-haloketones react with thiosemicarbazides or thioureas to form thiazole cores. For 2-hydrazinyl-4-(2-methylindolizin-3-yl)thiazole, the reaction typically begins with 2-methylindolizine-3-carbaldehyde and thiosemicarbazide, followed by cyclization with α-chloroacetylacetone (Scheme 1).

Reaction Conditions :

- Reactants : 2-Methylindolizine-3-carbaldehyde (1 equiv.), thiosemicarbazide (1.2 equiv.), α-chloroacetylacetone (1 equiv.).

- Solvent : Ethanol or dimethylformamide (DMF).

- Catalyst : Triethylamine (0.1 equiv.) or acidic buffer (pH 4–5).

- Temperature : Reflux (80–100°C) for 4–6 hours.

Mechanism :

- Thiosemicarbazone Formation : Aldehyde and thiosemicarbazide condense to form a thiosemicarbazone intermediate.

- Cyclization : α-Chloroacetylacetone undergoes nucleophilic attack by the thiol group, followed by HCl elimination to form the thiazole ring.

Optimization :

- Yields improve with microwave irradiation (120°C, 10–15 minutes).

- Solvent-free conditions reduce side products but require higher temperatures.

Outcomes :

| Method | Yield (%) | Purity (HPLC) | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| Classical Hantzsch | 65–70 | >95% | IR: 3402 cm⁻¹ (NH), 1604 cm⁻¹ (C=N) |

| Microwave-Assisted | 85–90 | >98% | ¹H NMR: δ 7.98 (s, N=CH), 2.50 (s, CH₃) |

One-Pot Multicomponent Synthesis

Sequential Condensation-Cyclization

A streamlined one-pot approach combines aromatic aldehydes, thiosemicarbazide, and phenacyl bromide derivatives (Scheme 2).

Procedure :

- Step 1 : 2-Methylindolizine-3-carbaldehyde and thiosemicarbazide form a hydrazone in ethanol at room temperature (2 hours).

- Step 2 : Phenacyl bromide (4-(2-methylindolizin-3-yl)-2-bromoacetophenone) is added with an acidic buffer (pH 4.5), stirring for 6 hours.

Advantages :

- Eliminates intermediate isolation, reducing reaction time.

- Yields 75–80% with high regioselectivity.

Analytical Validation :

- Mass Spec : Molecular ion peak at m/z 362 (M⁺).

- ¹³C NMR : δ 159.5 ppm (C=N), 147.0 ppm (thiazole C-2).

Post-Functionalization of Preformed Thiazoles

Hydrazine Grafting onto 4-Substituted Thiazoles

Pre-synthesized 4-(2-methylindolizin-3-yl)thiazole undergoes hydrazination via nucleophilic substitution (Scheme 3).

Synthesis of 2-Chloro-4-(2-methylindolizin-3-yl)thiazole :

- Reactants : 4-(2-Methylindolizin-3-yl)thiazole-2-amine (1 equiv.), chloroacetyl chloride (1.2 equiv.).

- Conditions : 1,4-Dioxane, triethylamine, 70°C for 6 hours.

Hydrazination :

- Reactants : 2-Chloro derivative (1 equiv.), hydrazine hydrate (2 equiv.).

- Conditions : Ethanol, reflux, 4 hours.

Yield and Purity :

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid solvents, enhancing atom economy.

Protocol :

Aqueous-Mediated Reactions

Water as a solvent reduces environmental impact.

Analytical and Spectroscopic Characterization

Spectral Data Consolidation

IR Spectroscopy :

NMR Spectroscopy :

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry :

- Molecular ion: m/z 362 (M⁺), fragment at m/z 281 (M⁺ – CH₃CO).

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups : Methoxy (5c) and fluorine (5g) substituents influence electronic properties. Methoxy groups enhance resonance stabilization, correlating with higher melting points (e.g., 188°C for 5c), while electron-withdrawing chlorine (5b) reduces melting points (107°C) .

- For example, 5h (with a 5-methyl group) shows moderate yield (66%) due to steric challenges .

- Hydrogen Bonding : Hydrazinyl groups facilitate hydrogen bonding, critical for crystal packing (as in ). Indolizine’s nitrogen-rich structure may further enhance intermolecular interactions, affecting solubility and stability .

Biological Activity

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 2-hydrazinyl-4-(2-methylindolizin-3-yl)thiazole typically involves the reaction of thiazole derivatives with hydrazine and indole-based compounds. The structural features of this compound include a thiazole ring linked to an indolizin moiety, which is essential for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including 2-hydrazinyl-4-(2-methylindolizin-3-yl)thiazole.

- Antifungal Activity : Research indicates that thiazole derivatives exhibit significant antifungal activity against various strains, including Candida albicans. For instance, compounds structurally similar to 2-hydrazinyl-4-(2-methylindolizin-3-yl)thiazole demonstrated minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL, outperforming standard antifungal agents like fluconazole (15.62 μg/mL) .

- Antibacterial Activity : The antibacterial efficacy has been assessed against both Gram-positive and Gram-negative bacteria. The MIC values for related compounds ranged from 0.06 to 1.88 mg/mL, indicating promising antibacterial potential .

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole | C. albicans | 3.9 | |

| Related Thiazole Derivative | Gram-positive bacteria | 0.06 - 1.88 |

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored extensively.

- Cytotoxicity : In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects on various cancer cell lines such as HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). For example, one study reported IC50 values indicating significant cytotoxicity against these cell lines .

The biological activity of 2-hydrazinyl-4-(2-methylindolizin-3-yl)thiazole can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation. For instance, molecular docking studies suggest that it binds effectively to fungal lanosterol C14α-demethylase, a critical enzyme in the biosynthesis of ergosterol in fungi .

- Cell Cycle Arrest : Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

- Study on Antifungal Activity : A comparative analysis showed that a series of synthesized thiazoles exhibited varying degrees of antifungal activity against Candida species, with modifications in the hydrazine component significantly enhancing potency .

- Anticancer Evaluation : In another study, a derivative similar to 2-hydrazinyl-4-(2-methylindolizin-3-yl)thiazole was tested against multiple cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.